6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one (CAS 2677030-98-5, molecular formula C₁₂H₁₂ClNO₃, MW 253.68) is a spirocyclic heterocycle in which a 1,3-dioxolane ring is fused through a quaternary spiro-carbon to the 4-position of a tetrahydro-1-benzazepin-2-one scaffold bearing a chlorine atom at the 6-position of the fused benzene ring. Several regioisomeric chloro analogs (7-Cl, 8-Cl) and the corresponding 6-methyl congener are commercially catalogued, yet each substitution pattern imparts distinct physicochemical and potential pharmacophoric properties that preclude uninspected interchange.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B14915012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1COC2(O1)CC3=C(C=CC=C3Cl)NC(=O)C2
InChIInChI=1S/C12H12ClNO3/c13-9-2-1-3-10-8(9)6-12(7-11(15)14-10)16-4-5-17-12/h1-3H,4-7H2,(H,14,15)
InChIKeyXPXXATQXUGIFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one: Core Identity and Procurement-Relevant Characteristics


6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one (CAS 2677030-98-5, molecular formula C₁₂H₁₂ClNO₃, MW 253.68) is a spirocyclic heterocycle in which a 1,3-dioxolane ring is fused through a quaternary spiro-carbon to the 4-position of a tetrahydro-1-benzazepin-2-one scaffold bearing a chlorine atom at the 6-position of the fused benzene ring . Several regioisomeric chloro analogs (7-Cl, 8-Cl) and the corresponding 6-methyl congener are commercially catalogued, yet each substitution pattern imparts distinct physicochemical and potential pharmacophoric properties that preclude uninspected interchange . The compound is supplied by multiple vendors at 98% purity and is designated for research use and further synthetic elaboration, particularly as a late-stage intermediate in medicinal chemistry programs targeting G‑protein‑coupled receptors and epigenetic enzymes .

Why 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one Cannot Be Replaced by Generic In-Class Analogs


The spiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one scaffold forms the core of this compound class, but the identity, position, and electronic nature of the arene substituent are critical drivers of molecular recognition. The 6-chloro substituent introduces a net electron-withdrawing effect and a measurable increase in lipophilicity (logP ≈ 2.03) relative to the 6-methyl analog, which is both less lipophilic (logP estimated ~1.6–1.8) and electron-donating . Regioisomeric chloro analogs (e.g., 7-Cl, 8-Cl) share the same molecular weight and raw formula but differ in the spatial orientation of the chlorine atom, which can alter hydrogen-bonding networks, steric accessibility, and metabolic soft-spot profiles—parameters that are typically non-linear with respect to substitution position . Consequently, generic “chloro-spirobenzazepine” procurement without positional specificity risks acquiring a compound with divergent target engagement, SAR trajectory, or synthetic reactivity .

Quantitative Differentiation Evidence for 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one vs. Nearest Analogs


Lipophilicity (logP) Differentiation of 6-Chloro vs. 6-Methyl Spirobenzazepine Congeners

The 6-chloro derivative exhibits a measured logP of 2.03, which is higher than the estimated logP range of the 6-methyl analog (approximately 1.6–1.8 based on fragment-based prediction for the methyl-substituted scaffold) . The quantified difference of ΔlogP ≈ 0.2–0.4 log units indicates that the 6-chloro compound is more lipophilic, a property that influences membrane permeability, passive absorption, and non-specific protein binding in cellular and in vivo assays .

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area (TPSA) and Molecular Weight: 6-Chloro vs. 6-Methyl Analog Selection Criteria

The 6-chloro compound (MW 253.68, TPSA 47.56 Ų) carries a higher molecular weight and a slightly modified polarity profile compared to the 6-methyl analog (MW 233.27, TPSA estimated ~47.6 Ų) . While the TPSA is nearly identical due to the same number of H-bond acceptors and donors, the higher MW of the chloro compound places it further from the 6-Me congener in plots of MW vs. TPSA used for early-stage oral bioavailability filtering .

Polar surface area Molecular weight Oral bioavailability prediction

Synthetic Versatility: Chlorine as a Handle for Downstream Functionalization vs. Methyl or Unsubstituted Analogs

The chlorine atom at the 6-position serves as a synthetic handle amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution (S_NAr), and directed ortho-metalation strategies, whereas the 6-methyl analog is largely inert to these transformations . The unsubstituted parent scaffold lacks any reactive handle at this position, limiting diversification. The 6-chloro regioisomer thus enables structure–activity relationship (SAR) exploration at a position that is inaccessible for derivatization in the 6-Me or des-chloro analogs, directly supporting library synthesis and lead optimization workflows .

Late-stage functionalization Cross-coupling Nucleophilic aromatic substitution

Fraction of sp³ Carbons (Fsp³) as a Complexity Metric: 6-Chloro vs. Simplified Analogs

The target compound has a documented Fsp³ value of 0.417 (approximately 5 of 12 carbons are sp³-hybridized, reflecting the dioxolane ring and the saturated azepine portion) . This places it in a favorable region of the Fsp³ vs. clinical success correlation curves reported in the medicinal chemistry literature, where compounds with Fsp³ ≥ 0.40 are statistically associated with higher clinical progression rates compared to flatter, more aromatic-rich analogs [1]. Analog-specific Fsp³ values for the 6-Me, 7-Cl, and 8-Cl regioisomers are not publicly available but are expected to be similar; however, the 6-Cl compound combines this favorable Fsp³ with the unique synthetic reactivity of the aryl chloride, a combination not offered by the methyl or other chloro regioisomers.

Fsp³ Molecular complexity Clinical success probability

Procurement-Relevant Application Scenarios for 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one


Medicinal Chemistry Hit-to-Lead SAR Exploration via Late-Stage Diversification at the 6-Position

The 6-chloro substituent enables Suzuki–Miyaura, Buchwald–Hartwig, and S_NAr reactions to generate focused libraries of 6-substituted spirobenzazepine analogs from a single advanced intermediate . This scenario is supported by the compound's demonstrated availability at 98% purity from multiple vendors and the synthetic-versatility evidence established in Section 3 (Evidence Item 3). The 6-chloro compound eliminates the need for de novo synthesis of each aryl-substituted analog, accelerating SAR exploration relative to starting from the 6-methyl or unsubstituted parent scaffold .

Fragment-Based Drug Discovery Requiring Chlorine-Enabled SAR with Favorable Fsp³ Profile

With a measured Fsp³ of 0.417—above the clinically correlated threshold of 0.40—the 6-chloro spirobenzazepine offers a three-dimensional fragment starting point that simultaneously provides a synthetic handle for fragment growth [1]. This profile distinguishes it from flatter benzazepine fragments lacking sp³ character and from 6-methyl analogs that lack a reactive functional handle .

Cell-Based Screening Campaigns Requiring Defined Lipophilicity for Membrane Permeability

The measured logP of 2.03 (Δ ≈ +0.2 to +0.4 vs. the 6-methyl analog) makes the 6-chloro compound the preferred choice when higher passive membrane permeability is desired for intracellular target engagement [1]. This modest but quantifiable lipophilicity advantage, derived from vendor-reported computational values, provides a rational basis for selecting the 6-chloro variant over the 6-methyl analog in permeability-sensitive phenotypic or target-based cellular assays .

Synthesis of Spirobenzazepine-Based Vasopressin Receptor Antagonist Intermediates

Patent literature identifies the spiro[benzo[b]azepine-4,2'-[1,3]dioxolan] scaffold as a key substructure in nonpeptide vasopressin V₁ₐ/V₂ receptor antagonists and related cardiovascular agents [1]. The 6-chloro variant serves as a direct building block for elaborating this pharmacophore, with the chlorine atom providing a regiochemically defined point for appending aryl, heteroaryl, or amino substituents encountered in lead series from Johnson & Johnson and other originators [1].

Quote Request

Request a Quote for 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.